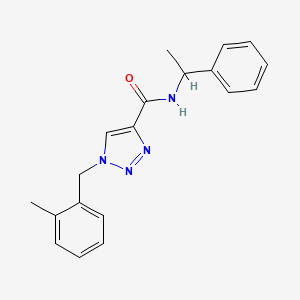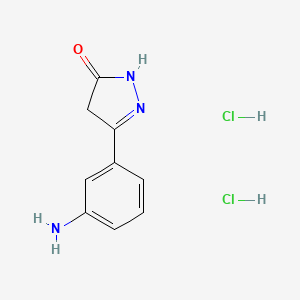![molecular formula C17H20N2O5S B6011640 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B6011640.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide, also known as ABT-639, is a selective and potent antagonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. It is involved in the transmission of pain signals and plays a crucial role in the development of chronic pain conditions. ABT-639 has been extensively studied for its potential as a therapeutic agent for the treatment of chronic pain.
Mécanisme D'action
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide acts as a competitive antagonist of TRPV1, binding to the channel and preventing its activation by various stimuli. By blocking TRPV1, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide is able to reduce the transmission of pain signals and alleviate pain. In addition to its analgesic effects, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of chronic pain.
Biochemical and physiological effects:
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has been shown to be highly selective for TRPV1, with minimal activity against other ion channels. It has potent analgesic effects in preclinical models of pain, including inflammatory pain, neuropathic pain, and cancer pain. In addition to its analgesic effects, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide as a tool compound for scientific research is its high selectivity for TRPV1. This allows researchers to investigate the role of TRPV1 in various physiological processes without the confounding effects of non-specific ion channel activity. However, one limitation of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of chronic pain. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as inflammation, thermoregulation, and metabolism. Additionally, there is growing interest in the development of TRPV1 agonists for the treatment of certain diseases, such as obesity and diabetes.
Méthodes De Synthèse
The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(4-aminosulfonylphenyl)ethylamine to form the amide bond. The resulting compound is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has been extensively studied for its potential as a therapeutic agent for the treatment of chronic pain. It has been shown to be highly selective for TRPV1 and to have potent analgesic effects in preclinical models of pain. In addition to its potential as a therapeutic agent, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has also been used as a tool compound in scientific research to investigate the role of TRPV1 in pain and other physiological processes.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-14-9-13(10-15(11-14)24-2)17(20)19-8-7-12-3-5-16(6-4-12)25(18,21)22/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFENPTQQXDPEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)

![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6011603.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)

![2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6011629.png)

![diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6011643.png)
![3-methoxy-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6011645.png)

![N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6011656.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6011662.png)